molecular formula C27H24N2O2 B12529263 3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole CAS No. 828911-82-6

3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole

Cat. No.: B12529263
CAS No.: 828911-82-6
M. Wt: 408.5 g/mol
InChI Key: QWROOQXSJSPPEH-UHFFFAOYSA-N
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Description

3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole core substituted with phenyl and methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole typically involves the condensation of appropriate aldehydes with hydrazine derivatives. One common method includes the reaction of 3-methoxybenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to cyclization to yield the desired pyrazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The double bonds in the ethenyl groups can be reduced to single bonds.

    Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(2-arylethenyl)isoxazoles: These compounds share a similar structural motif but differ in the heterocyclic core.

    3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds have similar substitution patterns but with different functional groups.

Uniqueness

3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both phenyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

828911-82-6

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

3,5-bis[2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole

InChI

InChI=1S/C27H24N2O2/c1-30-26-12-6-8-21(18-26)14-16-23-20-25(29(28-23)24-10-4-3-5-11-24)17-15-22-9-7-13-27(19-22)31-2/h3-20H,1-2H3

InChI Key

QWROOQXSJSPPEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=CC=C4)OC

Origin of Product

United States

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